Boc-Dap(ivDde)-OH

Description

Properties

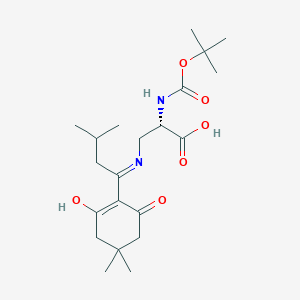

Molecular Formula |

C21H34N2O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2S)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m0/s1 |

InChI Key |

CGBQVRIAZPSAGJ-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Canonical SMILES |

CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Protection of α-Amino Group with Boc

The α-amino group of Dap is first protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A representative protocol involves dissolving Dap in a mixture of dioxane/water (4:1) with 1.2 equivalents of Boc₂O and 2 equivalents of sodium bicarbonate. The reaction proceeds at 0–5°C for 4 hours, achieving >90% conversion. Excess reagents are removed via extraction with ethyl acetate, and the Boc-Dap-OH intermediate is isolated by lyophilization.

Selective Protection of β-Amino Group with ivDde

The β-amino group is subsequently protected using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl chloride (ivDde-Cl). To avoid premature deprotection, the reaction is conducted in anhydrous dimethylformamide (DMF) with 1.5 equivalents of ivDde-Cl and 3 equivalents of N,N-diisopropylethylamine (DIPEA) at –20°C for 12 hours. The hindered ivDde group ensures stability during subsequent Boc deprotection steps.

Final Product Isolation

Crude Boc-D-Dap(ivDde)-OH is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The typical yield after purification ranges from 65% to 75%, with purity exceeding 95% as confirmed by LC-MS.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations from laboratory protocols include:

Automated Solid-Phase Synthesis

Large-scale reactors employ automated peptide synthesizers to perform iterative coupling and deprotection cycles. For Boc-D-Dap(ivDde)-OH, this involves:

- Resin Functionalization : Wang resin (0.2 mmol/g loading) preloaded with Fmoc-Dap(ivDde)-OH.

- Boc Deprotection : Treatment with 30% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.

- Coupling : Activation with 1.1 equivalents of N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF.

Quality Control Measures

Industrial batches undergo rigorous testing:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥98% |

| Enantiomeric Excess | Chiral HPLC | ≥99% (D-configuration) |

| Residual Solvents | GC-MS | <10 ppm (DMF, DCM) |

Reaction Optimization and Challenges

Coupling Efficiency

The steric bulk of ivDde necessitates prolonged coupling times (up to 24 hours) when using standard carbodiimide reagents. Substituting DIC with hexafluorophosphate-based activators (e.g., HATU) improves coupling yields to 85–90%.

Deprotection Selectivity

Hydrazine-mediated ivDde cleavage must avoid Boc group degradation. Optimal conditions use 2% hydrazine in DMF for 1 hour at 25°C, achieving >95% deprotection without affecting the Boc group.

Solvent Compatibility

DMF remains the solvent of choice due to its ability to dissolve both Boc and ivDde-protected intermediates. Alternatives like N-methylpyrrolidone (NMP) reduce racemization but increase costs.

Comparative Analysis of Synthetic Strategies

The table below contrasts laboratory and industrial methods:

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 50–500 L |

| Coupling Reagent | DIC/HOBt | HATU/DIPEA |

| Purification | Manual RP-HPLC | Automated flash chromatography |

| Cycle Time | 5–7 days | 2–3 days |

Case Studies and Research Findings

Optimization of ivDde Protection

A 2024 study demonstrated that pre-activating ivDde-Cl with 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) reduces side reactions, increasing yields to 78%.

Scalability Challenges

Industrial batches often face racemization during Boc deprotection. Mitigation strategies include:

- Lowering TFA concentration to 20% in DCM.

- Adding 5% triisopropylsilane as a carbocation scavenger.

Chemical Reactions Analysis

Types of Reactions

Boc-Dap(ivDde)-OH undergoes several types of chemical reactions, primarily focusing on the removal of protecting groups and subsequent peptide bond formation. The common reactions include:

Deprotection Reactions: Removal of Boc and ivDde groups using acidic and basic conditions, respectively.

Coupling Reactions: Formation of peptide bonds using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or piperidine is used for ivDde deprotection.

Coupling: Reagents like HATU, EDC, and DIC (diisopropylcarbodiimide) are used under mild conditions to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of this compound can also be used in further synthetic applications.

Scientific Research Applications

Peptide Synthesis

Boc-Dap(ivDde)-OH serves as a crucial building block in the synthesis of complex peptides. The compound allows for the incorporation of specific functionalities at both ends of the amino acid chain, enabling the design of peptides with tailored biological activities. Key applications include:

- Solid-Phase Peptide Synthesis : The compound is often coupled to resin-bound amino acids using activating agents like HATU in dimethylformamide. Following coupling, the Boc group is removed using trifluoroacetic acid, exposing the amine functionality for further reactions.

- Conjugation Reactions : After deprotection, the free amine can react with maleimide derivatives to form stable thioether bonds. This reaction is critical for developing antibody-drug conjugates and other bioconjugates.

Research has demonstrated that peptides containing this compound exhibit significant biological activity. Notable examples include:

- Inhibition of Viral Enzymes : Peptides incorporating diaminopropionic acid residues have shown potential as inhibitors against viral proteases, including those from the Zika virus. This highlights the compound's role in developing antiviral therapeutics.

- Protein-Protein Interactions : Studies involving this compound have provided insights into molecular interactions within biological systems. The compound's unique reactivity contributes to understanding enzyme-substrate relationships and protein folding.

Comparative Analysis with Other Protecting Groups

This compound is often compared with other lysine side-chain protecting groups such as Dde and ivDmb. The stability and efficiency of these groups play a crucial role in peptide synthesis outcomes:

| Protecting Group | Stability | Scrambling Behavior | Deprotection Efficiency |

|---|---|---|---|

| Dde | Moderate | High | Low |

| ivDde | High | None | Moderate |

| ivDmb | Very High | None | High |

The ivDde group has been noted for its robustness during synthesis, although complete removal can be challenging in some sequences .

Case Studies

Several studies have illustrated the practical applications of this compound in peptide synthesis:

- Synthesis of Fluorescent Peptides : Research demonstrated that using this compound in combination with other amino acids resulted in high yields of fluorescently labeled peptides, crucial for tracking biological processes .

- Development of Therapeutic Peptides : The compound has been employed in synthesizing peptides that target specific biological pathways, showcasing its potential in drug development.

Mechanism of Action

The mechanism of action of Boc-Dap(ivDde)-OH is primarily related to its role as a protected diamine in peptide synthesis. The Boc and ivDde groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in peptide bond formation, facilitating the synthesis of desired peptide sequences.

Comparison with Similar Compounds

Boc-Dap(ivDde)-OH vs. Fmoc-Lys(ivDde)-OH

Key Differences :

- Backbone Length : Dap’s shorter side chain (vs. lysine) reduces steric hindrance, favoring compact peptide structures .

- Protection Strategy : Boc/Fmoc orthogonality allows tailored synthesis workflows. This compound is ideal for acid-driven deprotection sequences, while Fmoc-Lys(ivDde)-OH suits base-sensitive protocols .

This compound vs. Boc-D-Dab(ivDde)-OH

Key Differences :

This compound vs. Boc-Dap(Dde)-OH

Key Differences :

- Stability : ivDde’s steric hindrance prevents undesired deprotection during Fmoc-based SPPS, unlike Dde .

Functional and Application-Based Comparisons

Orthogonal Protection Strategies

Biological Activity

Boc-Dap(ivDde)-OH, or N-alpha-(tert-butoxycarbonyl)-N-beta-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,3-diaminopropionic acid, is an important compound in peptide synthesis. Its unique structural features and protective groups make it a valuable building block for creating peptides with specific biological activities. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by:

- Boc Group : A tert-butoxycarbonyl group that protects the amino terminus.

- ivDde Group : An isovaleryloxycarbonyl group that protects the side-chain amine.

These protective groups allow for selective deprotection during peptide synthesis, enabling the formation of complex peptide structures with tailored functionalities.

- Peptide Synthesis : this compound is primarily used in solid-phase peptide synthesis (SPPS). The synthesis involves coupling this compound to a resin-bound amino acid using activating agents like HATU. After coupling, the Boc group is removed with trifluoroacetic acid (TFA), exposing the amine for further reactions .

- Viral Inhibition : Studies have shown that peptides incorporating this compound exhibit significant potency against viral enzymes, such as Zika virus proteases. This highlights its potential as an antiviral agent.

- Bioconjugation : The free amine resulting from Boc group removal can react with maleimide derivatives, forming stable thioether bonds. This property is crucial for developing antibody-drug conjugates and other bioconjugates.

Applications in Research

This compound has been utilized in various research contexts:

- Inhibitory Peptides : Peptides containing this compound have been evaluated for their binding affinities and inhibitory effects on enzymes. These studies demonstrate the significance of linker chemistry in determining the efficacy of cyclic peptides.

- Delivery Systems : Research indicates that peptides modified with this compound can enhance gene delivery efficacy due to their pH-responsive properties, which allow better interaction with cellular membranes .

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Dab(ivDde)-OH | Similar Boc and ivDde groups | Used for different structural conformations |

| Fmoc-Dap(ivDde)-OH | Fmoc protecting group instead of Boc | Preferred in Fmoc-based synthesis protocols |

| Fmoc-Dab(ivDde)-OH | Contains Fmoc and ivDde groups | Useful for generating diverse peptide libraries |

The comparison highlights that while this compound shares similarities with other compounds, its specific combination of protective groups provides unique advantages in peptide synthesis.

Case Studies

- Antiviral Peptides : A study demonstrated that peptides synthesized using this compound showed significant antiviral activity against Zika virus proteases. The structural modifications allowed for enhanced binding and inhibition.

- Gene Delivery Systems : Research utilizing peptides modified with this compound indicated improved delivery efficacy of siRNA to human vascular endothelial cells (HUVECs). This was attributed to the compound's ability to form stable complexes that facilitate cellular uptake .

- Antibody-Drug Conjugates : The utility of this compound in bioconjugation has been explored in developing targeted therapies through antibody-drug conjugates, showcasing its role in enhancing therapeutic efficacy while minimizing off-target effects .

Q & A

Q. How can researchers design multi-step syntheses using this compound while minimizing side reactions?

- Methodological Answer :

- Step 1 : Map orthogonal protection schemes (e.g., Boc for α-amine, ivDde for side-chain, Alloc for carboxylate).

- Step 2 : Pre-screen coupling reagents (e.g., HATU vs. DIC/HOBt) to minimize racemization.

- Step 3 : Implement real-time monitoring via inline FTIR or Raman spectroscopy to detect side reactions (e.g., premature deprotection).

- Reference : Critical analysis of systematic errors (e.g., incomplete ivDde removal) must align with IB Chemistry Extended Essay standards for rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.